5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-3-isoxazolecarbohydrazide
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Overview
Description
The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group and a pyridine moiety as key components .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction and a TFA-mediated cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the pyridine moiety . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Scientific Research Applications
Chemical Synthesis and Characterization
The compound 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-3-isoxazolecarbohydrazide and related derivatives are pivotal in the field of synthetic chemistry, particularly in the synthesis and characterization of various heterocyclic compounds. A study by Elgemeie et al. (2017) explored the synthesis of novel derivatives, showcasing the reactivity of similar compounds toward different reagents to produce a range of heterocyclic derivatives. These derivatives exhibited notable antibacterial and antifungal properties, highlighting their potential in therapeutic applications (Elgemeie et al., 2017). Hassan et al. (2005) also focused on synthesizing novel heterocyclic compounds, emphasizing the influence of different solvents and conditions on the product formation and their structural elucidation (Hassan et al., 2005).
Biological and Therapeutic Research
The compound and its derivatives are not only significant in chemical synthesis but also hold promise in biological and therapeutic research. Płoszaj et al. (2016) investigated the influence of a related compound, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, on gene expression in human Caco-2 cultured cells. The study highlighted its potential as an anti-inflammatory drug candidate, shedding light on its mechanism of action at the molecular level (Płoszaj et al., 2016). Additionally, Almeida da Silva et al. (2008) explored the antimycobacterial activity of related compounds, emphasizing their role in combating Mycobacterium tuberculosis and their potential as mycolic acid biosynthesis inhibitors, pointing to new directions in tackling infectious diseases (Almeida da Silva et al., 2008).
Materials Science and Engineering
In the realm of materials science and engineering, the compound's derivatives have also been explored. Zhang et al. (2007) delved into the synthesis of soluble polyimides derived from the polycondensation of a diamine monomer related to our compound of interest with various aromatic dianhydrides. The resultant polyimides exhibited excellent solubility and thermal stability, suggesting applications in high-performance materials (Zhang et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, known as trifluoromethylpyridines, are often used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets, but the specific target would depend on the exact structure of the compound and the biological system in which it is used.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, the compound might bind to its target, causing a change in the target’s function. The trifluoromethyl and pyridine groups in the compound could contribute to its binding affinity and selectivity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the trifluoromethyl group could potentially increase the compound’s metabolic stability, while the pyridine group could affect its solubility and absorption .
Future Directions
properties
IUPAC Name |
5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF6N5O3/c20-13-5-11(19(24,25)26)7-27-15(13)28-8-12-6-14(31-34-12)17(33)30-29-16(32)9-2-1-3-10(4-9)18(21,22)23/h1-5,7,12H,6,8H2,(H,27,28)(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMBYBTXAIXBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NNC(=O)C2=CC(=CC=C2)C(F)(F)F)CNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF6N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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